2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid 2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 75082-88-1
VCID: VC4125896
InChI: InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

CAS No.: 75082-88-1

Cat. No.: VC4125896

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid - 75082-88-1

Specification

CAS No. 75082-88-1
Molecular Formula C9H10N2O5
Molecular Weight 226.19
IUPAC Name 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)
Standard InChI Key MBHARJQAJLMPIU-JAMMHHFISA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The molecular formula of 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol . Its IUPAC name, 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, reflects the substitution pattern: a nitro group at the meta position of the phenyl ring and hydroxyl and amino groups at the β- and α-positions of the propanoic acid backbone, respectively .

The compound exhibits two chiral centers at the α- and β-carbons, leading to four possible stereoisomers. The (2R,3S) and (2S,3R) configurations are of particular interest in enantioselective synthesis . X-ray crystallography and NMR studies confirm the planar nitro group and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which stabilize the molecule in aqueous solutions .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point211–212°C (decomposition)
Boiling Point474.0±45.0°C (predicted)
Density1.533±0.06 g/cm³ (predicted)
pKa1.97±0.14 (predicted)
Solubility>10 mg/mL in polar solvents

Synthesis Pathways

Chemical Synthesis

Traditional routes involve nitration of phenylalanine derivatives. For example:

  • Nitration: 3-Hydroxyphenylalanine is treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the meta position.

  • Hydroxylation: The intermediate undergoes hydroxylation via oxidative agents like hydrogen peroxide (H₂O₂) to form the β-hydroxy group.

Yields typically range from 60–85%, depending on purification methods (e.g., crystallization vs. chromatography). Challenges include controlling regioselectivity during nitration and minimizing racemization at chiral centers .

Enzymatic Synthesis

Recent breakthroughs utilize engineered aldolase polypeptides for asymmetric synthesis. For instance:

  • Engineered Aldolase-Catalyzed Reaction:
    Substrate: Glycine + 3-nitrobenzaldehyde
    Conditions: pH 6.0–7.5, 25–40°C, 10–60% organic solvent (e.g., DMSO)
    Diastereomeric Excess: >95% for (2S,3R)-isomer .

This method avoids harsh reagents and achieves high enantiopurity, making it scalable for industrial production .

Table 2: Comparison of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield60–85%70–90%
StereoselectivityModerate (requires resolution)High (≥95% de)
Environmental ImpactHigh (acid waste)Low (aqueous, mild conditions)
ScalabilityIndustrial-scale feasiblePilot-scale demonstrated

Biological Relevance

Enzyme Inhibition

The compound’s structural similarity to chloramphenicol amine derivatives enables interactions with aminopeptidase N (APN/CD13), a metalloprotease overexpressed in cancer cells. In vitro studies show IC₅₀ values of 12–18 µM against APN, suggesting potential as an antitumor agent .

Metabolic Pathways

As a β-hydroxy-α-amino acid, it may participate in non-ribosomal peptide synthesis. Analogous compounds like β-hydroxyphenylalanine are precursors to antibiotics (e.g., vancomycin), hinting at biosynthetic potential .

Applications

Pharmaceutical Intermediates

  • Chiral Drug Synthesis: The (2S,3R)-isomer is a key intermediate in producing D-(-)-threo-2-amino-1-(3-nitrophenyl)-1,3-propanediol, a building block for antiviral agents .

  • Prodrug Design: The nitro group facilitates redox-activated drug delivery systems, enhancing tumor-targeting efficacy .

Material Science

Functionalization of polymers with this compound improves hydrophilicity and metal-chelation properties, beneficial for water-treatment membranes .

Recent Advances

Engineered Biocatalysts

Directed evolution of aldolases (e.g., Methanosarcina mazei variants) has optimized reaction kinetics, achieving turnover numbers (kₐₜ) of 150–200 s⁻¹ and substrate loading up to 200 g/L .

Computational Modeling

DFT studies reveal the transition-state stabilization mechanism during enzymatic synthesis, guiding rational enzyme design .

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